![molecular formula C6H6FNO B13104054 3-[(1R,2R)-2-fluorocyclopropyl]-3-oxopropanenitrile](/img/structure/B13104054.png)
3-[(1R,2R)-2-fluorocyclopropyl]-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1R,2R)-rel-2-Fluorocyclopropyl)-3-oxopropanenitrile is a compound of significant interest in organic chemistry due to its unique structural features and potential applications. This compound contains a fluorocyclopropyl group, which imparts distinct chemical properties, making it valuable for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1R,2R)-rel-2-Fluorocyclopropyl)-3-oxopropanenitrile typically involves the cyclopropanation of an appropriate olefin followed by the introduction of the fluorine atom. One common method includes the use of diazo compounds and transition metal catalysts to achieve the cyclopropanation. The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced catalytic systems are often employed to enhance the efficiency and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
3-((1R,2R)-rel-2-Fluorocyclopropyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Diethylaminosulfur trifluoride (DAST), Selectfluor.
Major Products
The major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
3-((1R,2R)-rel-2-Fluorocyclopropyl)-3-oxopropanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 3-((1R,2R)-rel-2-Fluorocyclopropyl)-3-oxopropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorocyclopropyl group can enhance binding affinity and selectivity, leading to potent biological effects. The compound may modulate various biochemical pathways, depending on its specific application .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylamine: Shares the cyclopropyl group but lacks the fluorine atom and nitrile group.
Fluorocyclopropane: Contains the fluorocyclopropyl group but lacks the oxopropanenitrile moiety.
Cyclopropylcarboxylic acid: Similar cyclopropyl structure but with a carboxylic acid group instead of a nitrile
Uniqueness
3-((1R,2R)-rel-2-Fluorocyclopropyl)-3-oxopropanenitrile is unique due to the combination of the fluorocyclopropyl group and the oxopropanenitrile moiety, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H6FNO |
|---|---|
Peso molecular |
127.12 g/mol |
Nombre IUPAC |
3-[(1R,2R)-2-fluorocyclopropyl]-3-oxopropanenitrile |
InChI |
InChI=1S/C6H6FNO/c7-5-3-4(5)6(9)1-2-8/h4-5H,1,3H2/t4-,5+/m0/s1 |
Clave InChI |
KZIMDNDXEZWALA-CRCLSJGQSA-N |
SMILES isomérico |
C1[C@@H]([C@@H]1F)C(=O)CC#N |
SMILES canónico |
C1C(C1F)C(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103973.png)
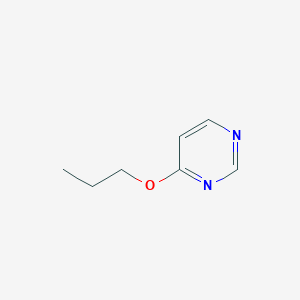
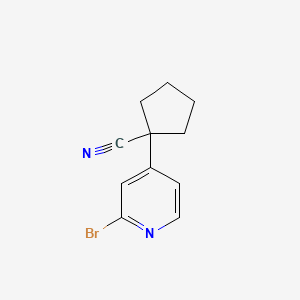
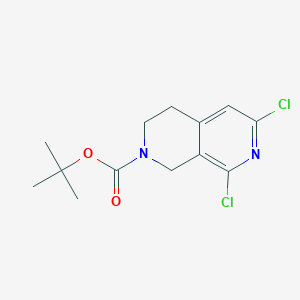
![[2-(Acetylamino)-1-(acetyloxy)-7-methoxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl acetate](/img/structure/B13103994.png)
![4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13103999.png)
![N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine](/img/structure/B13104004.png)

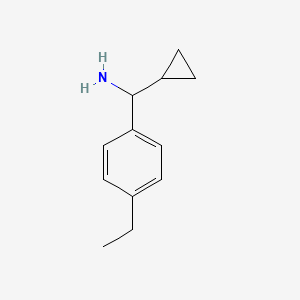
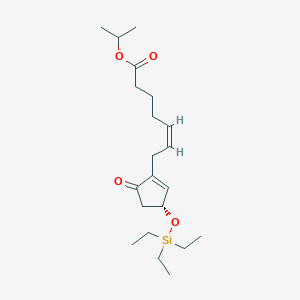
![8a-propan-2-yl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione](/img/structure/B13104018.png)

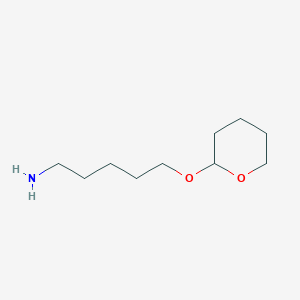
![Ethyl 7-chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13104037.png)
